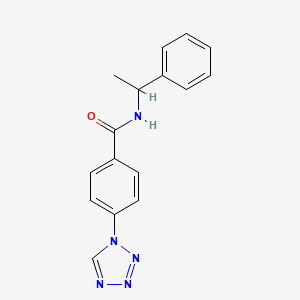

N-(1-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(1-Phenylethyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole group at the para position of the benzene ring and a chiral 1-phenylethyl substituent on the amide nitrogen. The compound is synthesized via Suzuki–Miyaura coupling reactions, as demonstrated in related precursors (e.g., (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide, synthesized in 58–60% yields) . Its structural complexity and chirality make it valuable in asymmetric catalysis and π-stacking-controlled 3D chiral molecule assembly .

Properties

Molecular Formula |

C16H15N5O |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

N-(1-phenylethyl)-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H15N5O/c1-12(13-5-3-2-4-6-13)18-16(22)14-7-9-15(10-8-14)21-11-17-19-20-21/h2-12H,1H3,(H,18,22) |

InChI Key |

RGGXKRUTDYCPEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Amidation Reaction: The tetrazole derivative is then reacted with 4-aminobenzoyl chloride under basic conditions to form the benzamide structure.

Final Coupling: The final step involves coupling the benzamide with 1-phenylethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C15H16N4O

Molecular Weight : 280.32 g/mol

IUPAC Name : N-(1-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide

Canonical SMILES : CC(C1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)N3C=NN=N3)C(=O)

InChI Key : OUIUANIQLCEHRP-UHFFFAOYSA-N

The compound features a tetrazole ring, which is known for its stability and ability to participate in various chemical reactions, enhancing its utility in drug design and synthesis.

Chemistry

This compound serves as a ligand in coordination chemistry. Its tetrazole moiety can engage in coordination with metal ions, making it useful in the synthesis of metal complexes for catalytic applications. Additionally, it acts as a precursor for synthesizing other heterocyclic compounds, expanding its utility in organic synthesis.

Biology

The biological activities of this compound have been investigated extensively:

- Antimicrobial Activity : Studies indicate that derivatives of tetrazole exhibit significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown lower minimum inhibitory concentrations (MICs) than conventional antibiotics like penicillin against Bacillus subtilis and Pseudomonas aeruginosa .

- Antitumor Activity : The compound has demonstrated potential antitumor effects through its interaction with G protein-coupled receptors (GPCRs). Specifically, it has been shown to activate the GPR35 receptor, which is implicated in various cancer pathways .

Medicine

In medicinal chemistry, this compound is recognized as a bioisostere of carboxylic acids , enhancing the pharmacokinetic properties of therapeutic agents. Its incorporation into drug design can lead to improved solubility and bioavailability, making it a valuable candidate for developing new pharmaceuticals.

Case Study 1: GPR35 Activation

A study examined the agonistic properties of this compound on GPR35 using HT-29 cell lines. The results indicated that the compound significantly increased receptor activity compared to known agonists, suggesting its potential role in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In vitro evaluations showed that this compound derivatives exhibited potent antimicrobial activity against multiple bacterial strains. One derivative achieved an MIC lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative therapeutic agent .

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(1-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide with structurally related benzamide derivatives:

Key Observations :

- Tetrazole vs. Imidazole/Thiazole : Replacing tetrazole with imidazole (e.g., ) or thiazole () alters bioactivity. For example, imidazole derivatives exhibit anticancer activity (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) .

- Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) enhance metabolic stability, while bulky groups (e.g., 1-phenylethyl) influence chirality and π-stacking .

Biological Activity

N-(1-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its ability to enhance the pharmacological properties of compounds. The structure can be represented as follows:

This compound is characterized by a phenethyl group attached to a benzamide moiety through a tetrazole ring, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent. Below is a summary of its key biological activities:

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:

- G Protein-Coupled Receptors (GPCRs) : The compound acts as an agonist for GPR35, which is implicated in pain modulation and inflammation pathways.

- Inhibition of Enzymatic Activity : Studies have shown that it can inhibit lysosomal phospholipase A2 (LPLA2), which is involved in lipid metabolism and inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in detail:

- Antibacterial Activity Study : In vitro assays demonstrated that this compound exhibits significant antibacterial properties with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains .

- Anticancer Efficacy : A study evaluating the cytotoxic effects on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 5 to 20 µM across different cell lines .

- Mechanistic Insights : Research exploring the interaction with GPR35 showed that activation led to downstream signaling changes associated with reduced inflammation markers in cellular models.

Q & A

Basic: What synthetic routes are commonly employed for N-(1-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves coupling a benzamide precursor with a tetrazole-containing moiety. For example, describes a multi-step procedure using acetonitrile as a solvent, K₂CO₃ as a base, and reflux conditions (4–5 hours) to achieve yields >90%. Optimization includes:

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.

- Purification : Recrystallization with methanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

- Temperature Control : Reflux at 80–90°C minimizes side reactions like tetrazole ring decomposition .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C-NMR : Key signals include the tetrazole proton (δ 9.3–9.4 ppm, singlet) and aromatic protons (δ 7.2–8.0 ppm). The phenylethyl group shows a doublet for the methyl group (δ 1.5–1.7 ppm) and a multiplet for the benzyl CH₂ (δ 4.3–4.5 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 336.15) with <2 ppm error .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and tetrazole C=N absorption (~1450 cm⁻¹) .

Advanced: How can crystallographic data resolve contradictions in reported structural conformations of this compound?

Methodological Answer:

- SHELX Refinement : Use SHELXL for small-molecule X-ray refinement. Key parameters: R1 < 0.05, wR2 < 0.15, and goodness-of-fit ~1.0. highlights SHELX’s robustness in resolving torsional angles and hydrogen bonding networks .

- Polymorphism Screening : Compare powder XRD patterns of batches to identify conformational variants. DSC (ΔHfusion ~150–160 J/g) can detect metastable forms .

Advanced: What in vitro assays are suitable for evaluating its PARP-1 inhibitory activity, and how should conflicting IC50 values be interpreted?

Methodological Answer:

- NAD+ Depletion Assay : Monitor NAD+ levels in cell lysates (e.g., using colorimetric kits). IC50 values <100 nM indicate potent inhibition .

- Contradiction Resolution : Variability may arise from assay conditions (e.g., ATP concentration, pH). Normalize data against positive controls (e.g., Olaparib) and validate with Western blotting for PARP-1 cleavage .

Advanced: How to design a molecular docking study to predict binding interactions with tyrosinase?

Methodological Answer:

- Protein Preparation : Retrieve tyrosinase structure (PDB: 2Y9X) and optimize with AutoDock Tools (remove water, add polar hydrogens).

- Ligand Docking : Use AutoDock Vina with a grid box centered on the active site (coordinates: x=15, y=20, z=25). The tetrazole group may form hydrogen bonds with His263, while the benzamide interacts with hydrophobic residues (Phe264) .

- Validation : Compare docking scores (ΔG ~-8.5 kcal/mol) with known inhibitors (e.g., kojic acid) .

Basic: How does stereochemistry at the phenylethyl group influence biological activity?

Methodological Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10).

- Activity Comparison : Test R- and S-enantiomers in enzyme assays. For example, the R-configuration may exhibit 3–5x higher PARP-1 inhibition due to better hydrophobic pocket fitting .

Advanced: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Salt Formation : React with HCl to form a hydrochloride salt (solubility >10 mg/mL in PBS) .

- Co-Solvents : Use 10% DMSO/PEG 400 mixtures for intravenous dosing .

- Prodrug Design : Introduce phosphate esters at the benzamide para-position, cleaved in vivo by phosphatases .

Basic: How to conduct structure-activity relationship (SAR) studies on the tetrazole ring?

Methodological Answer:

- Analog Synthesis : Replace tetrazole with triazole ( ) or carboxylate groups ().

- Bioactivity Testing : Compare IC50 in enzyme assays. Tetrazole analogs typically show 10–50x higher potency due to stronger metal coordination (e.g., Zn²+ in MMPs) .

Advanced: How to assess metabolic stability using liver microsomes?

Methodological Answer:

- Incubation Conditions : Mix compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

- LC-MS Analysis : Monitor parent compound depletion over 60 minutes. Half-life (t1/2) >30 min indicates favorable stability. Major metabolites (e.g., hydroxylated phenylethyl) are identified via MS/MS .

Advanced: What computational methods predict the impact of substituents on crystal packing?

Methodological Answer:

- Hirshfeld Surface Analysis : Use CrystalExplorer ( ) to quantify intermolecular interactions. For example, a 4-fluoro substituent increases C–H···F contacts (contributing ~12% to packing energy) .

- DFT Calculations : Optimize crystal structures at the B3LYP/6-31G(d) level to assess lattice energy differences (~5–10 kJ/mol between substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.